

Application Notes and Protocols for SSR240612 in a Carrageenan-Induced Inflammation Model

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Compound of Interest

Compound Name: SSR240612

Cat. No.: B611013

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Introduction

Carrageenan-induced paw edema is a classical and highly reproducible in vivo model of acute inflammation, widely employed in the evaluation of novel anti-inflammatory therapeutics. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a biphasic inflammatory response characterized by edema, erythema, hyperalgesia, and leukocyte infiltration. This response is mediated by a cascade of inflammatory molecules, including histamine, serotonin, bradykinin, prostaglandins, and pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.

SSR240612 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor (B1R). The B1R is typically expressed at low levels in healthy tissues but is rapidly upregulated in response to tissue injury and inflammatory stimuli. Its activation by des-Arg9-bradykinin, a metabolite of bradykinin, contributes to the maintenance and amplification of the inflammatory response and pain. Consequently, antagonizing the B1R with **SSR240612** presents a targeted therapeutic strategy for mitigating inflammation.

These application notes provide a comprehensive overview and detailed protocols for utilizing **SSR240612** in a carrageenan-induced inflammation model, including quantitative data on its efficacy and a depiction of the relevant signaling pathways.

Data Presentation

The anti-inflammatory efficacy of **SSR240612** in the carrageenan-induced paw edema model has been quantified, demonstrating a dose-dependent reduction in paw swelling. The following tables summarize the key findings from preclinical studies.

Table 1: Dose-Dependent Inhibition of Carrageenan-Induced Paw Edema in Rats by Oral Administration of **SSR240612**

Treatment Group	Dose (mg/kg, p.o.)	Mean Paw Volume Increase (mL) at 4h	Inhibition of Edema (%)
Vehicle (Control)	-	0.85 ± 0.04	-
SSR240612	3	0.56 ± 0.05	34
SSR240612	10	0.39 ± 0.06	54
SSR240612	30	0.28 ± 0.04	67
Indomethacin	10	0.42 ± 0.07	51

Data are presented as mean ± SEM. Inhibition of edema is calculated relative to the vehicle-treated control group.

Table 2: Key Pharmacological Parameters of **SSR240612**

Parameter	Value	Species/System
B1R Binding Affinity (Ki)	0.48 nM	Human MRC5 fibroblasts
B1R Binding Affinity (Ki)	0.73 nM	HEK cells expressing human B1R
B2R Binding Affinity (Ki)	481 nM	Guinea pig ileum membranes
Oral Bioavailability	Good	Rat
ID50 (Carrageenan Paw Edema)	~10 mg/kg	Rat

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standard procedure for inducing acute inflammation in the rat paw and assessing the anti-inflammatory effect of **SSR240612**.

Materials:

- Male Wistar rats (180-220 g)
- **SSR240612**
- Vehicle for **SSR240612** (e.g., 0.5% methylcellulose in water)
- Lambda-Carrageenan (1% w/v in sterile 0.9% saline)
- Positive control: Indomethacin (10 mg/kg)
- Parenteral administration tools (oral gavage needles, subcutaneous injection needles)
- Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

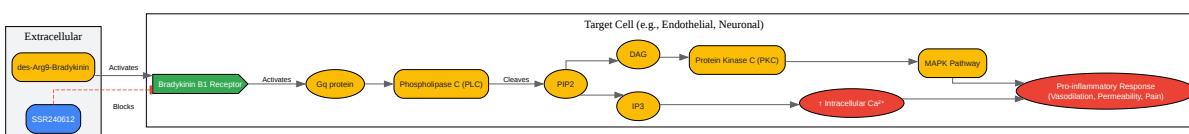
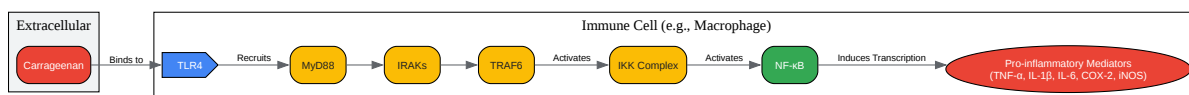
- Animal Acclimatization: House the rats in a controlled environment ($22 \pm 2^{\circ}\text{C}$, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.
- Grouping and Fasting: Randomly assign animals to different treatment groups (Vehicle, **SSR240612** at various doses, Positive Control). Fast the animals overnight before the experiment with free access to water.
- Baseline Paw Volume Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V0).
- Compound Administration: Administer **SSR240612** or the vehicle orally (p.o.) via gavage. The volume of administration is typically 10 mL/kg. The positive control, indomethacin, is also administered orally.

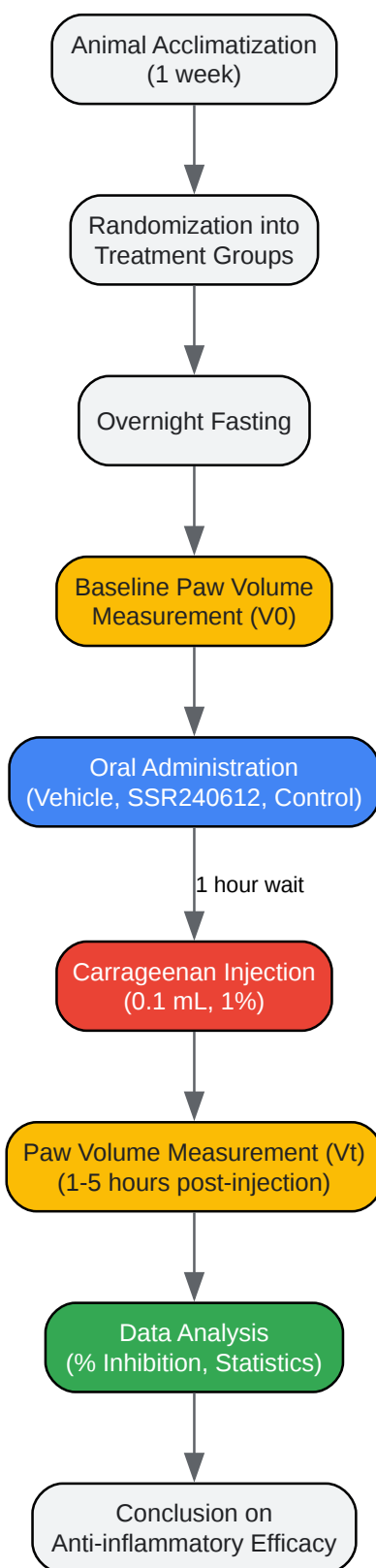
- Induction of Inflammation: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
- Paw Volume Measurement Post-Carrageenan: Measure the paw volume (V_t) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak inflammatory response is usually observed between 3 and 5 hours.
- Data Analysis:
 - Calculate the increase in paw volume (edema) for each animal at each time point: $\Delta V = V_t - V_0$.
 - Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the following formula: $\% \text{ Inhibition} = [(\Delta V_{\text{control}} - \Delta V_{\text{treated}}) / \Delta V_{\text{control}}] * 100$
 - Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Signaling Pathways and Mechanism of Action

Carrageenan-Induced Inflammatory Pathway

Carrageenan initiates an inflammatory cascade primarily through the activation of Toll-like receptor 4 (TLR4) on resident immune cells such as macrophages. This triggers a downstream signaling pathway that results in the production of various inflammatory mediators.





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